molecular formula C18H20F3N5O3 B3505739 2,4-di-4-morpholinyl-6-[3-(trifluoromethyl)phenoxy]-1,3,5-triazine

2,4-di-4-morpholinyl-6-[3-(trifluoromethyl)phenoxy]-1,3,5-triazine

Cat. No. B3505739
M. Wt: 411.4 g/mol
InChI Key: UGSDESVDIRAFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2,4-di-4-morpholinyl-6-[3-(trifluoromethyl)phenoxy]-1,3,5-triazine” is a complex organic molecule that contains several functional groups, including two morpholinyl groups, a trifluoromethyl group, and a phenoxy group attached to a 1,3,5-triazine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the 1,3,5-triazine ring, followed by the attachment of the morpholinyl, trifluoromethyl, and phenoxy groups. The trifluoromethyl group, for example, can be introduced using various methods, such as treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,3,5-triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. Attached to this ring are two morpholinyl groups (which are oxygen-containing six-membered rings), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a phenoxy group (a six-membered carbon ring bonded to an oxygen atom) .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of its various functional groups. For example, the trifluoromethyl group is known to be quite electronegative, which could make the compound a strong acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could make the compound quite volatile .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Some 1,3,5-triazines are known to have antitumor properties .

properties

IUPAC Name

4-[4-morpholin-4-yl-6-[3-(trifluoromethyl)phenoxy]-1,3,5-triazin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O3/c19-18(20,21)13-2-1-3-14(12-13)29-17-23-15(25-4-8-27-9-5-25)22-16(24-17)26-6-10-28-11-7-26/h1-3,12H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSDESVDIRAFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)OC3=CC=CC(=C3)C(F)(F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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